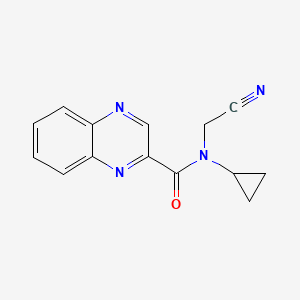

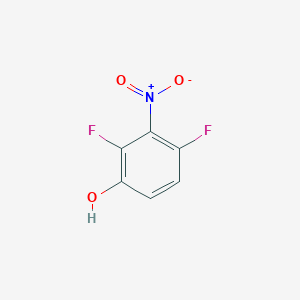

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea, also known as GW-2580, is a small molecule inhibitor that targets colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane receptor protein that plays a crucial role in the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. GW-2580 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bone disorders.

Applications De Recherche Scientifique

1. Urea-Fluoride Interaction and Hydrogen Bonding

1,3-bis(4-nitrophenyl)urea shows interaction through hydrogen bonding with various oxoanions in a solution, leading to the formation of brightly colored complexes. The compound's interaction with fluoride ions first establishes a hydrogen-bonding interaction, then induces urea deprotonation due to the formation of HF2-. This interaction has implications in understanding the nature of urea-fluoride interaction and its potential applications in chemical analysis and synthesis (Boiocchi et al., 2004).

2. Inhibition of Chitin Synthesis in Insects

Compounds like 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea have been shown to inhibit chitin synthesis in the cuticle of insect larvae. This inhibition is significant in understanding the insecticidal effects of such compounds and can contribute to the development of new insecticides (Deul et al., 1978).

3. Serotonin Reuptake Inhibitors with Antagonistic Activities

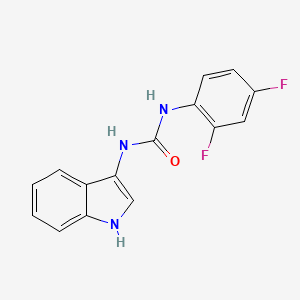

A series of unsymmetrical ureas, including those with indole derivatives, have been evaluated as serotonin reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These compounds are potential candidates for treating depression, as their dual pharmacological profile could lead to a pronounced enhancement in serotonergic neurotransmission (Matzen et al., 2000).

4. Crystallographic Studies and Molecular Conformation

The crystal structure of 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea and similar compounds provide insights into molecular conformation, intramolecular hydrogen bonding, and intermolecular interactions. These studies are crucial in the field of material science and drug design, where the molecular arrangement plays a vital role (Yan et al., 2007).

5. Synthesis of Indole Derivatives

The synthesis of indole derivatives, including those incorporating urea groups, is of significant interest due to their diverse applications in various fields, such as nonlinear optical (NLO) technologies and pharmaceuticals. Studies on their structural analysis through XRD, spectroscopic, and DFT methods provide valuable insights for their practical applications (Tariq et al., 2020).

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-9-5-6-13(11(17)7-9)19-15(21)20-14-8-18-12-4-2-1-3-10(12)14/h1-8,18H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEONGUFSUPNKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2589472.png)

![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]pent-4-ene-1,3-dione](/img/structure/B2589485.png)

![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(2-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2589487.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)